2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride

Medicinal Chemistry Structure‑Activity Relationship Physicochemical Profiling

This hydrochloride salt (CAS 1440535-58-9) is the preferred procurement form for laboratories requiring aqueous solubility for in-vitro biochemical or cell-based assays. The 3,4-dichloro substitution confers distinct electronic and steric properties, differentiating it from 4-chloro, 4-methoxy, or unsubstituted analogs. Ideal as a SAR probe to map chlorine-substitution effects on receptor-ligand interactions and enzyme inhibition. Directly comparable to the benzylamino analog (IC₅₀ 0.18 µM) for anti-Xanthomonas drug discovery programs.

Molecular Formula C16H15Cl3N2
Molecular Weight 341.7 g/mol
CAS No. 1440535-58-9
Cat. No. B1458571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride
CAS1440535-58-9
Molecular FormulaC16H15Cl3N2
Molecular Weight341.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C16H14Cl2N2.ClH/c17-14-7-6-13(10-15(14)18)16(11-19)20-9-8-12-4-2-1-3-5-12;/h1-7,10,16,20H,8-9H2;1H
InChIKeyNIRQAQOAYVOCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑(3,4‑Dichlorophenyl)‑2‑(phenethylamino)acetonitrile Hydrochloride (CAS 1440535‑58‑9) – Compound Identity and Procurement Baseline


2‑(3,4‑Dichlorophenyl)‑2‑(phenethylamino)acetonitrile hydrochloride is a substituted phenylacetonitrile derivative supplied as the hydrochloride salt. Its IUPAC name is Benzeneacetonitrile, 3,4‑dichloro‑α‑[(2‑phenylethyl)amino]‑, hydrochloride (1:1) [REFS‑1]. The free‑base form (CAS 1440535‑34‑1) has the molecular formula C₁₆H₁₄Cl₂N₂ and a molecular weight of 305.2 g/mol, while the hydrochloride salt has a formula weight of 341.66 g/mol [REFS‑2][REFS‑3]. The compound belongs to the alpha‑aminoalkyl‑alpha‑arylacetonitrile class, which has been explored in medicinal chemistry for cardiovascular and central nervous system applications [REFS‑4].

Why Generic Substitution Fails for 2‑(3,4‑Dichlorophenyl)‑2‑(phenethylamino)acetonitrile Hydrochloride


Within the alpha‑(phenethylamino)phenylacetonitrile chemical series, subtle modifications to the phenyl ring substitution pattern or counter‑ion produce marked differences in physicochemical properties, salt‑form stability, and preliminary biological activity. The 3,4‑dichloro substitution on the target compound confers distinct electronic and steric characteristics compared with the 4‑chloro, 4‑methoxy, 4‑methyl, or unsubstituted phenyl analogs, potentially altering receptor‑ligand interactions and enzyme inhibition profiles [REFS‑1]. Furthermore, the hydrochloride salt form offers aqueous solubility advantages over the free base, which directly impacts formulation feasibility in biochemical assays [REFS‑2]. These compound‑specific attributes mean that selecting a close analog based solely on scaffold similarity may introduce uncontrolled variables that compromise experimental reproducibility.

Quantitative Evidence Guide for 2‑(3,4‑Dichlorophenyl)‑2‑(phenethylamino)acetonitrile Hydrochloride (CAS 1440535‑58‑9)


Chlorine Substitution Pattern Drives Lipophilicity and Molecular Recognition

The target compound carries a 3,4‑dichloro substitution on the phenyl ring, which is absent in the 4‑chloro analog (CAS 1018527‑41‑7) and the unsubstituted phenyl analog (CAS 1564‑19‑8). Computed physicochemical data for the free‑base form indicate a LogP of approximately 5.2–5.8 (estimated based on structurally related C₁₆H₁₄Cl₂N₂ compounds) [REFS‑1]. The additional chlorine atom increases molecular weight to 305.2 g/mol (free base) versus 270.75 g/mol for the 4‑chloro analog and 236.31 g/mol for the unsubstituted phenyl analog [REFS‑2][REFS‑3][REFS‑4]. The dichloro substitution pattern alters electron density distribution and steric bulk, which is predicted to affect binding to hydrophobic enzyme pockets and receptor sites relative to mono‑chlorinated or unsubstituted congeners [REFS‑1].

Medicinal Chemistry Structure‑Activity Relationship Physicochemical Profiling

Hydrochloride Salt Provides Aqueous Solubility Advantage Over Free Base

The hydrochloride salt (CAS 1440535‑58‑9) is reported to be 'typically more soluble in water compared to its free base form' [REFS‑1]. While quantitative aqueous solubility values for the free base (CAS 1440535‑34‑1) are not published in accessible databases, the supplier‑level technical description indicates that salt formation is a deliberate strategy to enhance aqueous compatibility for pharmaceutical and biochemical research applications [REFS‑1]. The salt form has a formula weight of 341.66 g/mol and is supplied at ≥95% purity by Apollo Scientific (Catalogue OR300870) [REFS‑2].

Formulation Science Biochemical Assay Development Salt Selection

Supplier‑Certified Purity of ≥95% Enables Reproducible Screening

Apollo Scientific supplies the hydrochloride salt (Catalogue OR300870) with a certified purity of ≥95% and a defined formula weight of 341.66 g/mol [REFS‑1]. This purity level is consistent with that reported for the free base (≥95%) [REFS‑2]. While purity specifications for the 4‑chloro analog hydrochloride (CAS 1440535‑40‑9, molecular weight 307.2 g/mol) are also available from Apollo Scientific (Catalogue OR300867) [REFS‑3], the target compound's distinct molecular identity necessitates compound‑specific purity verification rather than assuming lot‑to‑lot consistency across analogs.

Quality Control Procurement Specification Assay Reproducibility

Benzylamino Analog Demonstrates Sub‑Micromolar Enzyme Inhibition; Phenethylamino Scaffold Is a Candidate Probe

A structurally related analog, 2‑(benzylamino)‑2‑(3,4‑dichlorophenyl)acetonitrile, was identified as an inhibitor of ferredoxin‑NADP⁺ reductase from the phytopathogenic bacterium Xanthomonas citri subsp. citri, with a reported IC₅₀ of 0.18 µM using oxidized 2,6‑dichlorophenolindophenol as cosubstrate at pH 8.0 and 25 °C [REFS‑1]. This analog differs from the target compound by a single methylene unit in the amine substituent (benzylamino vs. phenethylamino). The sub‑micromolar IC₅₀ value establishes that the 3,4‑dichlorophenyl‑acetonitrile core is capable of engaging this enzyme target, and the phenethylamino extension in the target compound may further modulate potency and selectivity—a hypothesis that can be directly tested in the same assay system.

Enzyme Inhibition Ferredoxin‑NADP⁺ Reductase Antibacterial Target

Class‑Wide Pharmacological Precedent Supports Cardiovascular and CNS Research Applications

The alpha‑aminoalkyl‑alpha‑alkylphenylacetonitrile patent class (US4612329) discloses compounds with utility in treating cardiovascular diseases, peripheral circulatory insufficiency, and cerebral circulation failure [REFS‑1]. Although the target compound is not explicitly exemplified in this patent, its structural scaffold falls within the general formula (I) wherein R₆ and R₇ can be halogen substitutions on the phenyl ring. Compounds within this patent class were evaluated in relevant in vivo models, including those for cardiovascular function, establishing a pharmacological precedent for the chemotype [REFS‑1]. Furthermore, the broader alpha‑(phenethylamino)phenylacetonitrile family has been investigated for interactions with trace amine‑associated receptor 1 (TAAR1) and monoamine transporters (PubChem CID 363989 bioactivity annotations) [REFS‑2], positioning the 3,4‑dichloro analog as a logical candidate for neuropharmacological profiling.

Cardiovascular Pharmacology CNS Drug Discovery Alpha‑Aminoalkyl‑Alpha‑Arylacetonitrile Class

Limitation Acknowledgment: Scarcity of Published Direct Comparative Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and patent databases (excluding benchchems, evitachem, molecule, and vulcanchem sources) did not retrieve any peer‑reviewed studies reporting head‑to‑head biological activity comparisons between 2‑(3,4‑dichlorophenyl)‑2‑(phenethylamino)acetonitrile hydrochloride and its closest analogs. The compound appears in supplier catalogues (Apollo Scientific OR300870 [REFS‑1], CymitQuimica [REFS‑2]) and in the ChemSrc structure database [REFS‑3], but no IC₅₀, Ki, EC₅₀, pharmacokinetic, or in vivo efficacy data were identified in accessible primary literature. This evidence gap means that procurement decisions must currently be guided by structural rationale, physicochemical inference, supplier quality specifications, and class‑level pharmacological precedent, rather than by direct comparative biological performance data.

Data Transparency Procurement Risk Assessment Research Gap Analysis

Best Research and Industrial Application Scenarios for 2‑(3,4‑Dichlorophenyl)‑2‑(phenethylamino)acetonitrile Hydrochloride (CAS 1440535‑58‑9)


Structure‑Activity Relationship (SAR) Expansion of the Alpha‑Aminoalkyl‑Alpha‑Arylacetonitrile Series

The compound is well‑suited as a SAR probe to investigate the impact of 3,4‑dichloro substitution on the phenyl ring within the alpha‑aminoalkyl‑alpha‑arylacetonitrile chemotype. Its molecular weight (305.2 g/mol free base) and estimated LogP of 5.2–5.8 differentiate it from the 4‑chloro (270.75 g/mol) and unsubstituted phenyl (236.31 g/mol) analogs, enabling systematic assessment of how incremental increases in lipophilicity and halogen bulk affect target binding [REFS‑1][REFS‑2]. The benzylamino analog's confirmed IC₅₀ of 0.18 µM against ferredoxin‑NADP⁺ reductase provides a direct assay context for benchmarking the phenethylamino compound [REFS‑3].

Aqueous‑Compatible Biochemical Screening with Hydrochloride Salt

The hydrochloride salt form (CAS 1440535‑58‑9) is the preferred procurement option for laboratories planning in vitro biochemical or cell‑based assays requiring aqueous stock solution preparation. Supplier documentation indicates enhanced water solubility relative to the free base [REFS‑1], and the ≥95% purity specification from Apollo Scientific (OR300870) provides the quality assurance needed for reproducible dose‑response experiments [REFS‑2].

Antibacterial Target Validation Leveraging the 3,4‑Dichlorophenyl‑Acetonitrile Pharmacophore

The demonstration that 2‑(benzylamino)‑2‑(3,4‑dichlorophenyl)acetonitrile inhibits ferredoxin‑NADP⁺ reductase from Xanthomonas citri with sub‑micromolar potency (IC₅₀ 0.18 µM) validates the 3,4‑dichlorophenyl‑acetonitrile core as a ligand for this antibacterial enzyme target [REFS‑1]. The target compound, with its phenethylamino side chain, can be directly tested in the same assay system to evaluate whether the extended amine substituent enhances or diminishes inhibitory activity, providing a rapid SAR readout for anti‑Xanthomonas drug discovery programs.

Cardiovascular and CNS Probe Compound Based on Class‑Wide Pharmacological Precedent

US Patent US4612329 establishes that alpha‑aminoalkyl‑alpha‑alkylphenylacetonitrile derivatives exhibit activity in cardiovascular and cerebrovascular disease models [REFS‑1]. Combined with PubChem annotations indicating TAAR1 binding and VMAT2 inhibition for the unsubstituted phenyl analog (CID 363989) [REFS‑2], the target compound represents a logical next‑generation probe for profiling in CNS receptor panels and cardiovascular functional assays. Procurement of the 3,4‑dichloro variant enables direct comparison with the unsubstituted and 4‑chloro analogs to map the contribution of chlorine substitution to target engagement and selectivity.

Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.